
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene and isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
科学研究应用
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to alterations in cellular signaling pathways and biological responses .
相似化合物的比较
Similar Compounds
8-Fluoroisoquinoline: A simpler fluorinated isoquinoline with similar structural features.
3-(2-Fluoro-6-methylphenyl)isoquinoline: Lacks the additional fluorine atom at the 8-position.
8-Fluoro-3-(2-methylphenyl)isoquinolin-1-amine: Similar structure but without the second fluorine atom on the phenyl ring.
Uniqueness
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications.
属性
分子式 |
C16H12F2N2 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
8-fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C16H12F2N2/c1-9-4-2-6-11(17)14(9)13-8-10-5-3-7-12(18)15(10)16(19)20-13/h2-8H,1H3,(H2,19,20) |
InChI 键 |
GROQQBLZCAHYIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)F)C2=NC(=C3C(=C2)C=CC=C3F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


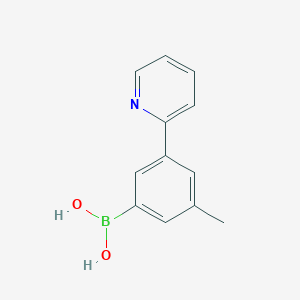

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
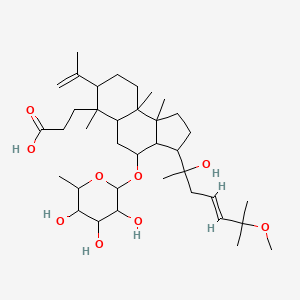

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
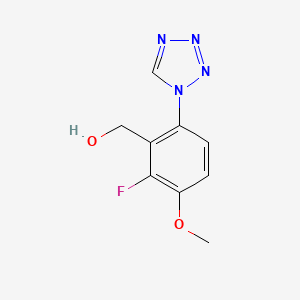
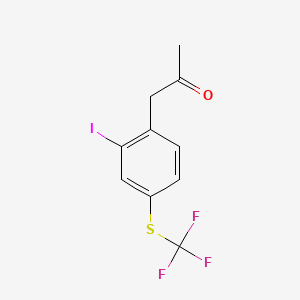
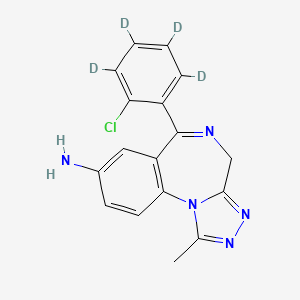

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
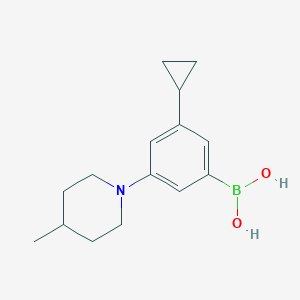
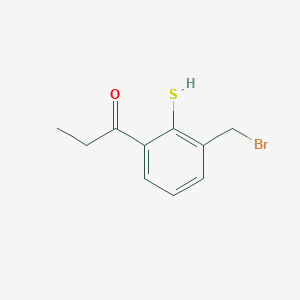
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
